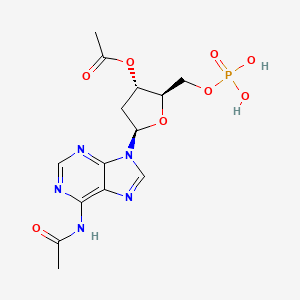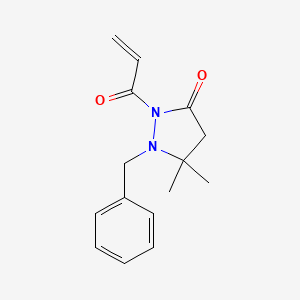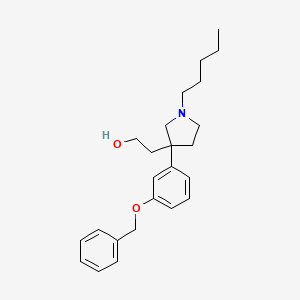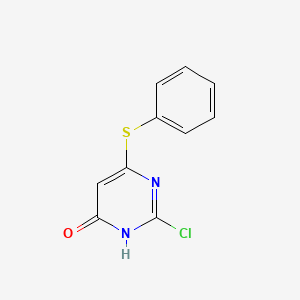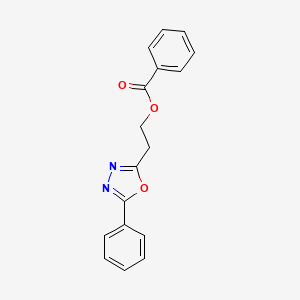
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms These compounds are known for their diverse pharmacological and antimicrobial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate typically involves the following steps:
Conversion of Benzoic Acid to Ethyl Benzoate: Benzoic acid is first converted to ethyl benzoate using ethanol and a catalytic amount of sulfuric acid.
Formation of Benzohydrazide: Ethyl benzoate is then reacted with hydrazine hydrate to form benzohydrazide.
Cyclization to Form Oxadiazole: Benzohydrazide undergoes cyclization with phenyl isothiocyanate to form 5-phenyl-1,3,4-oxadiazole-2-thiol.
Final Coupling Reaction: The oxadiazole-2-thiol is then coupled with ethyl bromoacetate in the presence of a base such as sodium hydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and benzoate groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mécanisme D'action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its therapeutic effects
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole rings that share some pharmacological properties.
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate is unique due to its specific combination of the oxadiazole ring and ethyl benzoate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C17H14N2O3 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethyl benzoate |
InChI |
InChI=1S/C17H14N2O3/c20-17(14-9-5-2-6-10-14)21-12-11-15-18-19-16(22-15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
ZDQSOBVHWGXLAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)CCOC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


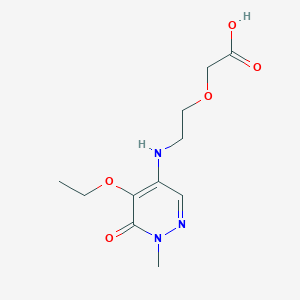
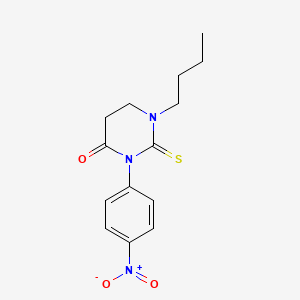
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
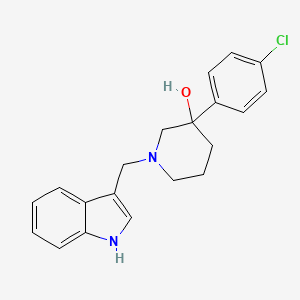
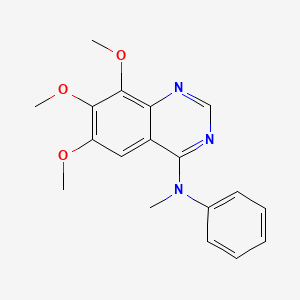

![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)
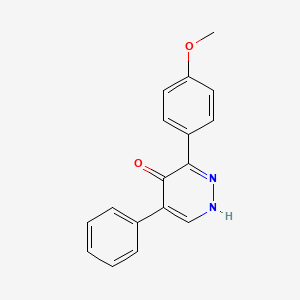
![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
